molecular formula C11H11FO3 B12313650 (E)-3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-enoic acid

(E)-3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-enoic acid

Cat. No.: B12313650
M. Wt: 210.20 g/mol
InChI Key: QBUJMDMWUVYMCY-FNORWQNLSA-N
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Description

(E)-3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-enoic acid is an organic compound characterized by the presence of a fluoro and methoxy group on a phenyl ring, along with a methylprop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3-fluoro-4-methoxyaniline and methyl acrylate.

    Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium fluoride (KF) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(E)-3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The fluoro and methoxy groups play a crucial role in modulating the compound’s activity by influencing its binding affinity and specificity. The pathways involved may include inhibition of specific enzymes or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-4-methoxybenzoic acid
  • 4-(2-fluoro-4-methoxyphenyl)butanoic acid
  • 3-fluoro-4-methoxyphenylacetic acid

Uniqueness

(E)-3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-enoic acid is unique due to the presence of both fluoro and methoxy groups on the phenyl ring, which imparts distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H11FO3

Molecular Weight

210.20 g/mol

IUPAC Name

(E)-3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-enoic acid

InChI

InChI=1S/C11H11FO3/c1-7(11(13)14)5-8-3-4-10(15-2)9(12)6-8/h3-6H,1-2H3,(H,13,14)/b7-5+

InChI Key

QBUJMDMWUVYMCY-FNORWQNLSA-N

Isomeric SMILES

C/C(=C\C1=CC(=C(C=C1)OC)F)/C(=O)O

Canonical SMILES

CC(=CC1=CC(=C(C=C1)OC)F)C(=O)O

Origin of Product

United States

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